molecular formula C19H15Cl3N2O3 B2446766 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one CAS No. 320421-03-2

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B2446766
CAS No.: 320421-03-2
M. Wt: 425.69
InChI Key: IYKDEELRAQLDGC-NKFKGCMQSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H15Cl3N2O3 and its molecular weight is 425.69. The purity is usually 95%.
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Properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O3/c20-9-1-2-17(25)27-23-18-15-10-14(22)7-8-16(15)24(19(18)26)11-12-3-5-13(21)6-4-12/h3-8,10H,1-2,9,11H2/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKDEELRAQLDGC-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, with the CAS number 320421-03-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H15Cl3N2O3
  • Molar Mass : 425.69 g/mol
  • Structure : The compound features a complex indole structure with multiple chlorine substituents and a butanoyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one exhibit moderate to good antimicrobial activity. For instance, a related study found that various synthesized compounds demonstrated significant inhibition against bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Potential

The indole scaffold is known for its anticancer properties. Research has shown that derivatives of indole can induce apoptosis in cancer cells. A study focusing on indole derivatives reported that some compounds effectively inhibited tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Enzyme Inhibition

Compounds with structural similarities to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one have been investigated for their ability to inhibit specific enzymes. For example, certain indole derivatives were found to inhibit tyrosinase activity, which is crucial in melanin production and is a target for skin-related therapies . This suggests that the compound might also possess enzyme inhibitory properties.

Study on Antimicrobial Efficacy

A study published in 2018 evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. Among the tested compounds, those with chlorinated substituents showed enhanced activity compared to their non-chlorinated counterparts. The study highlighted the importance of chlorination in increasing the lipophilicity and membrane permeability of these compounds .

Anticancer Activity Assessment

In another study focused on cancer treatment, researchers synthesized several indole-based compounds and assessed their cytotoxic effects on human cancer cell lines. Results indicated that compounds with similar structures to 5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one exhibited IC50 values in the micromolar range against various cancer types, suggesting significant potential for further development .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions starting with indole derivatives. Key steps include introducing the 4-chlorobenzyl group via alkylation (e.g., using NaH in DMF as a base) and forming the oxyimino group through condensation with 4-chlorobutanoyl chloride. Purification is typically achieved via flash chromatography, and intermediates are validated using ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for structural characterization?

Core techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry.
  • FT-IR : Identifies functional groups like the imino (C=N) and carbonyl (C=O) stretches.
  • HR-MS : Validates molecular weight and isotopic patterns.
  • X-ray crystallography (if crystalline): Resolves absolute configuration and solid-state conformation .

Q. How is compound purity assessed post-synthesis?

Purity is evaluated via:

  • HPLC-UV : Quantifies impurities using reverse-phase columns.
  • TLC : Monitors reaction progress under standardized solvent systems.
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

Q. What role does the oxyimino group play in reactivity?

The oxyimino group acts as a nucleophile in Schiff base formation. Its stability under varying pH conditions can be studied via UV-Vis spectroscopy, while electronic effects are analyzed using Hammett plots to correlate substituent effects with reaction rates .

Q. What are common side reactions during synthesis, and how are they mitigated?

Common issues include over-alkylation and hydrolysis of the oxyimino moiety. Mitigation strategies include:

  • Controlled reaction temperatures (0–5°C for sensitive steps).
  • Anhydrous conditions (e.g., molecular sieves for moisture-sensitive reagents).
  • Scavenging excess electrophiles with tert-butylthiol .

Advanced Research Questions

Q. How can regioselectivity be optimized during chloro-substituent introduction?

Regioselectivity is controlled using:

  • Directing groups : Electron-donating groups (e.g., methoxy) guide electrophilic substitution.
  • Computational tools : MOE or Gaussian predicts reactive sites via Fukui indices.
  • Design of Experiments (DoE) : Optimizes solvent polarity, temperature, and catalyst loading .

Q. How do conflicting crystallographic and NMR data regarding conformation get resolved?

Discrepancies between solid-state (X-ray) and solution (NMR) conformations are resolved by:

  • Dynamic NMR : Probes fluxional behavior in solution.
  • DFT simulations : Models energy barriers for conformational interconversion.
  • Variable-temperature studies : Correlates thermal effects with structural flexibility .

Q. What computational methods predict biological target interactions?

  • Molecular docking (MOE/AutoDock) : Predicts binding poses and affinity scores.
  • MD simulations : Analyzes stability of ligand-receptor complexes over time.
  • Pharmacophore mapping : Identifies critical interaction motifs validated by SPR or ITC assays .

Q. How can solubility be enhanced for biological assays?

Strategies include:

  • Derivatization : Adding PEG or sulfonate groups improves hydrophilicity.
  • Co-solvents : DMSO/water mixtures optimized via Hansen solubility parameters.
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability .

Q. How do chloro substituents influence spectroscopic properties?

Electron-withdrawing Cl groups:

  • NMR : Deshield adjacent protons, shifting signals upfield (e.g., aromatic protons near Cl).
  • IR : Alter carbonyl stretching frequencies due to inductive effects.
  • Computational vibrational analysis : Compares calculated (DFT) and experimental spectra to assign peaks .

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